molecular formula C16H20N2O3S B2993229 (Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164554-33-9

(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2993229
CAS RN: 1164554-33-9
M. Wt: 320.41
InChI Key: NXTLMHGHDQWMFK-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole-based compound that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures related to thiazolidinones and thiazoles have been synthesized and analyzed for their potential applications in various fields, including pharmaceuticals and materials science. For example, the practical preparation of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid, a side-chain of fourth-generation cephem antibiotics, showcases the synthetic routes to complex thiazole derivatives, which are crucial for antibiotic development (Tatsuta et al., 1994). Additionally, studies on novel synthesis methods for oxothiazolidine derivatives highlight the versatility of thiazolidine-based compounds in creating bioactive molecules (Hassan et al., 2012).

Potential Biological Activities

The incorporation of thiazolidinone and thiazole units into larger molecules has led to the discovery of compounds with significant biological activities. For instance, the design and synthesis of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors offer insights into the therapeutic potential of these derivatives in managing diabetic complications (Ali et al., 2012). Moreover, the synthesis and evaluation of thiosemicarbazides, triazoles, and Schiff bases derived from thiazole compounds as antihypertensive agents demonstrate the wide-ranging pharmacological applications of thiazole derivatives (Abdel-Wahab et al., 2008).

properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-9(2)15(20)17-16-18(8-13(19)21-5)12-7-10(3)6-11(4)14(12)22-16/h6-7,9H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTLMHGHDQWMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C(C)C)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

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